molecular formula C7H9N3O B8343097 4-Pyridinecarboximidamide, N-hydroxy-3-methyl-

4-Pyridinecarboximidamide, N-hydroxy-3-methyl-

Cat. No.: B8343097
M. Wt: 151.17 g/mol
InChI Key: ZWXRHTAGWZBOIO-UHFFFAOYSA-N
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Description

4-Pyridinecarboximidamide, N-hydroxy-3-methyl- is a chemical compound with the molecular formula C7H9N3O. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its unique structure, which includes a pyridine ring substituted with a carboximidamide group and an N-hydroxy group at the 4th position, and a methyl group at the 3rd position. It has various applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Pyridinecarboximidamide, N-hydroxy-3-methyl- typically involves the reaction of 4-cyanopyridine with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction is carried out in an aqueous medium, and the product is isolated by filtration and recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Pyridinecarboximidamide, N-hydroxy-3-methyl- undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding N-oxide derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the N-hydroxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: N-oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

4-Pyridinecarboximidamide, N-hydroxy-3-methyl- has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 4-Pyridinecarboximidamide, N-hydroxy-3-methyl- involves its interaction with specific molecular targets. The N-hydroxy group can form hydrogen bonds with biological molecules, affecting their function. The compound can also act as a ligand, binding to metal ions and influencing their reactivity. These interactions can modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

  • 4-Hydroxy-3,5-pyridinedicarboxylic acid
  • 4-Hydroxy-1-methyl-3,5-pyridinedicarboxylic acid
  • 3-Pyridinecarboximidamide, N-hydroxy-2-methyl-

Comparison: 4-Pyridinecarboximidamide, N-hydroxy-3-methyl- is unique due to the presence of both an N-hydroxy group and a methyl group on the pyridine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research. Similar compounds may lack one of these functional groups, resulting in different reactivity and applications.

Properties

IUPAC Name

N'-hydroxy-3-methylpyridine-4-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O/c1-5-4-9-3-2-6(5)7(8)10-11/h2-4,11H,1H3,(H2,8,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWXRHTAGWZBOIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1)C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22926-86-9
Record name N-Hydroxy-3-methyl-4-pyridinecarboximidamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22926-86-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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